molecular formula C23H22N4O5S2 B3000985 ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate CAS No. 950470-84-5

ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate

Cat. No.: B3000985
CAS No.: 950470-84-5
M. Wt: 498.57
InChI Key: SJDUKMBDNYPKSP-UHFFFAOYSA-N
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Description

Ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H22N4O5S2 and its molecular weight is 498.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research by Liu and Huang (1997) discusses the synthesis of polyfluoroalkylated heterocyclic compounds, including pyrido[1,2-a]pyrimidines and pyrimido[2,1-b]benzothiazole, through reactions involving base and ethyl 2-hydropolyfluoroalk-2-enoates. This study highlights the compound's role in producing novel heterocyclic structures with potential applications in pharmaceuticals and materials science (Liu & Huang, 1997).

Antimicrobial and Antiinflammatory Agents

A study by Narayana et al. (2006) explores the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff Bases as potential antimicrobial and non-steroidal antiinflammatory agents. The derivatives of the compound were screened for antibacterial, antifungal, and antiinflammatory activities, demonstrating its potential in developing new therapeutic agents (Narayana et al., 2006).

Microwave Assisted Synthesis and Biological Evaluation

Bhoi et al. (2016) report on the microwave-assisted synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. Their work emphasizes the compound's role in creating poly-functionalized tri-heterocyclic benzothiazole derivatives, characterized for their antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

Apoptosis-Inducing Agents for Breast Cancer

Gad et al. (2020) discuss the discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This study is crucial for cancer research, providing insights into novel synthetic routes and the therapeutic potential of the compound against specific cancer cell lines (Gad et al., 2020).

Nitrogen-Bridged Purine-Like C-Nucleosides

Khadem et al. (1989) synthesized nitrogen-bridged purine-like C-nucleosides from ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate. Their work provides a foundation for developing novel nucleoside analogs that could have significant implications in medicinal chemistry and drug development (Khadem et al., 1989).

Properties

IUPAC Name

ethyl 2-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-3-27-18-12-8-6-10-16(18)21-19(34(27,30)31)13-24-23(26-21)33-14-20(28)25-17-11-7-5-9-15(17)22(29)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDUKMBDNYPKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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